molecular formula C19H28IN3O B12104414 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one

Cat. No.: B12104414
M. Wt: 441.3 g/mol
InChI Key: VKAOVLMXGYCWIT-UHFFFAOYSA-N
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Description

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an iodophenyl group, a cyclohexyl ring, and a piperazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine and a suitable oxidizing agent.

    Cyclohexyl ring formation: The iodophenyl intermediate is then reacted with a cyclohexylamine derivative under specific conditions to form the cyclohexyl ring.

    Piperazinone formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as the iodophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the iodophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Scientific Research Applications

4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding, while the piperazinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trans-4-(((4-bromophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one
  • 4-(Trans-4-(((4-chlorophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one

Uniqueness

The presence of the iodophenyl group in 4-(Trans-4-(((4-iodophenyl)(methyl)amino)methyl)cyclohexyl)-1-methylpiperazin-2-one distinguishes it from its brominated and chlorinated analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, potentially enhancing the compound’s efficacy in various applications.

Properties

Molecular Formula

C19H28IN3O

Molecular Weight

441.3 g/mol

IUPAC Name

4-[4-[(4-iodo-N-methylanilino)methyl]cyclohexyl]-1-methylpiperazin-2-one

InChI

InChI=1S/C19H28IN3O/c1-21-11-12-23(14-19(21)24)18-7-3-15(4-8-18)13-22(2)17-9-5-16(20)6-10-17/h5-6,9-10,15,18H,3-4,7-8,11-14H2,1-2H3

InChI Key

VKAOVLMXGYCWIT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1=O)C2CCC(CC2)CN(C)C3=CC=C(C=C3)I

Origin of Product

United States

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